3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid

Vue d'ensemble

Description

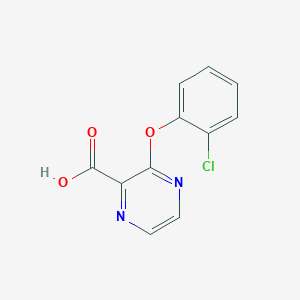

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C11H7ClN2O3 It is characterized by the presence of a pyrazine ring substituted with a 2-chlorophenoxy group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 2-chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with the pyrazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimycobacterial Properties

Research indicates that pyrazine derivatives, including 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid, exhibit promising antimycobacterial activity. For instance, compounds structurally related to pyrazinoic acid have been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established treatments like pyrazinamide . The modification of lipophilicity in these compounds enhances their ability to penetrate the mycobacterial cell wall, making them effective against resistant strains .

Antifungal and Antibacterial Activity

The compound has also been evaluated for its antifungal and antibacterial properties. Various substituted amides of pyrazine-2-carboxylic acids were tested for their ability to inhibit fungal growth and showed varying degrees of effectiveness against different strains . The structure-activity relationship (SAR) studies indicated that specific substitutions could enhance biological activity, which is crucial for developing new antifungal agents.

General Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-chlorophenol with pyrazine-2-carboxylic acid derivatives under controlled conditions to yield the desired compound . The synthesis can be optimized by adjusting reaction parameters such as temperature, solvent choice, and reaction time to improve yield and purity.

Environmental Considerations

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches. New synthetic routes aim to minimize waste and reduce the use of hazardous reagents . These methods include using milder conditions and alternative solvents that are less harmful to the environment.

Potential Drug Development

The biological activities exhibited by this compound position it as a candidate for drug development, particularly in treating infectious diseases caused by resistant pathogens. Its role as a lead compound in designing new antimycobacterial agents is being explored extensively .

Nucleic Acid Synthesis

Another application is in nucleic acid synthesis, where modified nucleotides incorporating this compound are used to enhance the stability and efficacy of oligonucleotides in therapeutic applications . This is particularly relevant in developing antisense oligonucleotides and siRNA for gene silencing.

Case Studies

Mécanisme D'action

The mechanism by which 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

3-Phenoxypyrazine-2-carboxamide: This compound is similar in structure but has an amide group instead of a carboxylic acid group.

3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid: This compound has an ethoxy group instead of a chloro group on the phenoxy ring.

3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid: This compound has a fluorine atom instead of a chlorine atom on the phenoxy ring.

Uniqueness: 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid is unique due to the presence of the 2-chlorophenoxy group, which can impart specific chemical and biological properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications.

Activité Biologique

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid is a chemical compound characterized by a pyrazine ring substituted with a carboxylic acid group and a chlorophenoxy group, with the molecular formula C11H8ClN2O3. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the chlorinated aromatic moiety enhances its lipophilicity, which may facilitate better interaction with biological membranes and increase its efficacy as a pharmaceutical agent. The compound's synthesis typically involves methods similar to those used for other pyrazine derivatives, although specific synthetic routes for this compound are not extensively documented.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate antimicrobial properties against various pathogens. For instance, derivatives of pyrazine-2-carboxylic acids have been evaluated for their effects on Mycobacterium tuberculosis, with some exhibiting high antimycobacterial activity .

- Antifungal Activity : The compound has also been investigated for its antifungal properties, showing potential in inhibiting fungal growth, although specific data on this compound's antifungal effects needs further exploration.

Antimycobacterial Activity

A notable study evaluated a series of pyrazine-2-carboxylic acid derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One derivative showed an MIC (Minimum Inhibitory Concentration) of 1.56 μg/mL (5 μM), indicating potent activity . While specific data on this compound was not highlighted in these studies, its structural similarity suggests it may possess comparable activity.

Antifungal Evaluation

In another study focused on the biological evaluation of substituted amides derived from pyrazine-2-carboxylic acids, several compounds were tested for antifungal efficacy. The results indicated varying degrees of antifungal activity among the tested compounds, suggesting that modifications to the pyrazine structure can significantly influence their biological properties .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism or growth regulation. The chlorophenoxy group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against pathogens .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antimycobacterial Activity (MIC μg/mL) | Antifungal Activity |

|---|---|---|---|

| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | Structure | 1.56 μg/mL | Moderate |

| 3-(Chlorophenoxy)pyrazine-2-carboxylic acid | Structure | TBD | TBD |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Structure | TBD | High |

Note: TBD indicates that specific data is yet to be determined or published.

Propriétés

IUPAC Name |

3-(2-chlorophenoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)17-10-9(11(15)16)13-5-6-14-10/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSCOVCEFZUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CN=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.